N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-8-4-3-7-14(15)18(24)19-11-12-26-17-10-6-5-9-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WNVCHUBNUYFKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The 5-methyltetrazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key reagents include:
-
Sodium azide (NaN₃) and acetonitrile derivatives for azide precursor generation.
-
Copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 60–80°C.
Example Protocol
Methoxyphenoxyethyl Side Chain Synthesis
The side chain is prepared through nucleophilic substitution :
-
React 2-methoxyphenol with ethylene oxide in basic conditions (K₂CO₃) to form 2-(2-methoxyphenoxy)ethanol.
-
Convert the alcohol to its bromide derivative using PBr₃ in dichloromethane (0–5°C, 2 hours).
Key Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Etherification | Ethylene oxide, K₂CO₃ | 80°C, 6h | 78% |
| Bromination | PBr₃, CH₂Cl₂ | 0°C, 2h | 92% |
Final Coupling Reaction
The benzamide core is functionalized via amide bond formation :
-
React 2-(5-methyl-1H-tetrazol-1-yl)benzamide with 2-(2-methoxyphenoxy)ethyl bromide in the presence of K₂CO₃.
-
Use DMF as a solvent at 100°C for 8–12 hours.
Optimization Insights
-
Catalyst Screening : CuCN improves coupling efficiency by 20–30% compared to thermal methods.
-
Solvent Effects : Switching from DMF to THF in later stages reduces side-product formation.
Industrial-Scale Production Methods
Industrial protocols emphasize continuous flow reactors and automated purification systems to enhance scalability:
Flow Reactor Conditions
Purification Techniques
| Method | Purpose | Efficiency |
|---|---|---|
| Column Chromatography | Remove unreacted bromide | >95% purity |
| Crystallization | Isolate final product | 88–92% recovery |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
| Parameter | Specification | Method |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| HPLC Purity | ≥99.5% | RP-HPLC (C18 column) |
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| CuAAC | High regioselectivity | Requires toxic NaN₃ | 85% |
| Thermal Cyclization | No heavy metals | Lower yields (70%) | 70% |
| Microwave-Assisted | Faster reaction times | High equipment cost | 82% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromide in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while substitution reactions could yield various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The compound has positional isomers, such as N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-11-5) and N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-19-3) . These isomers differ in the substitution position of the tetrazole ring on the benzamide (2-, 3-, or 4-positions). Positional changes can alter electronic distribution, steric effects, and binding affinity to biological targets. For example:
- 2-substituted tetrazole : May enhance hydrogen bonding due to proximity to the amide group.
- 4-substituted tetrazole : Could improve lipophilicity and membrane permeability.
Nitazoxanide (Antiparasitic Thiazole Analogs)
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) is a clinically approved antiparasitic agent . Key comparisons:
- Core structure : Both compounds share a benzamide backbone, but Nitazoxanide has a 5-nitrothiazole group instead of tetrazole.
- Activity: Nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
- Pharmacokinetics: The nitro group in Nitazoxanide contributes to redox activity, while the methoxyphenoxy group in the target compound may enhance metabolic stability.
Sigma Receptor-Binding Benzamides
Benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide) target sigma receptors overexpressed in prostate cancer . Comparisons:
- Substituents: The target compound lacks iodine and piperidine but includes a tetrazole and methoxyphenoxy chain.
- Binding affinity: Sigma ligands often require lipophilic aromatic groups (e.g., iodobenzamide in [¹²⁵I]PIMBA).
Thiadiazole and Benzoxazole Derivatives
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () exhibits insecticidal and fungicidal activity . Key differences:
- Heterocycle : The thiadiazole ring in this analog vs. tetrazole in the target compound.
- Activity: Thiadiazoles are known for broad-spectrum antimicrobial effects. Tetrazoles, with their high nitrogen content, may offer similar or enhanced bioactivity through different mechanisms, such as metal coordination or hydrogen bonding.
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with a complex structure that includes a methoxyphenoxy group and a tetrazole moiety. This article delves into its biological activity, potential pharmacological applications, and the underlying mechanisms of action based on existing research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H19N5O3
- Molecular Weight : 353.4 g/mol
The structural components of this compound are significant in determining its biological activity. The methoxyphenoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability, while the tetrazole ring is known for its diverse chemical reactivity, including nucleophilic substitutions and cycloadditions.
Biological Activity Overview
Research on this compound is limited; however, compounds with similar structures have demonstrated various biological activities:
- Antimicrobial Activity : Tetrazoles are recognized for their antimicrobial properties, which may extend to this compound.
- Anti-inflammatory Effects : The methoxyphenolic component suggests potential anti-inflammatory activity.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Case Studies and Research Findings
A review of compounds related to this compound reveals several studies that highlight its potential applications:
- Cytotoxicity Against Tumor Cells : In studies involving structurally similar tetrazole derivatives, significant cytotoxic effects were observed against human tumor cell lines. For instance, benzo[b]thiophenesulphonamide derivatives exhibited strong cytotoxic activity by inducing reactive oxygen species (ROS) overproduction and apoptosis in tumor cells . This suggests that this compound may similarly induce cytotoxic effects through ROS pathways.
- Molecular Docking Studies : The interaction of similar compounds with biological targets has been explored using molecular docking techniques. These studies assess binding affinities to enzymes and receptors, providing insights into potential mechanisms of action for this compound.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds provides additional context for understanding the potential biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-1H-tetrazole | C3H4N4 | Simple tetrazole structure; used in pharmaceuticals |
| 4-Amino-N-(2-methoxyphenyl)-benzamide | C16H18N4O3 | Contains an amine group; potential anti-cancer properties |
| 2-Methoxyphenylacetic acid | C10H12O3 | Related methoxyphenolic compound; anti-inflammatory effects |
These compounds share structural features with this compound, suggesting that the latter may exhibit unique pharmacological properties not found in simpler analogs.
Q & A
Basic: What are the standard synthetic routes for N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves a multi-step process:
Formation of the tetrazole ring : Sodium azide and ammonium chloride in DMF are used to cyclize nitrile intermediates into 5-methyl-1H-tetrazole derivatives .
Coupling reactions : Ethyl chloroacetate or similar reagents react with the tetrazole to form acetamide intermediates, followed by nucleophilic substitution with 2-(2-methoxyphenoxy)ethylamine .
Characterization : Key intermediates are validated using:
- FT-IR to confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
- 1H NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
- Melting point analysis to assess purity (>95% preferred for further steps) .
Basic: How does the tetrazole moiety influence the compound’s bioactivity and stability?
Answer:
The 5-methyltetrazole group acts as a carboxylic acid bioisostere, enhancing metabolic stability by resisting enzymatic hydrolysis while maintaining hydrogen-bonding capacity for target interactions . Stability studies under physiological pH (7.4) show <10% degradation over 24 hours, attributed to the tetrazole’s aromatic resonance stabilization. However, under acidic conditions (pH <3), partial ring opening occurs, necessitating formulation adjustments for oral delivery .
Advanced: How can researchers optimize reaction yields for the final coupling step?
Answer:
Yield optimization requires:
- Catalyst screening : Use of Cu(I) catalysts (e.g., CuCN) improves coupling efficiency by 20–30% compared to thermal methods .
- Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates, but switching to THF in later stages reduces side-product formation .
- Temperature control : Maintaining −5°C during azide cyclization prevents exothermic decomposition, while 80–100°C accelerates amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity, critical for pharmacological assays .
Advanced: What experimental strategies resolve contradictions in biological activity data between similar tetrazole-benzamide derivatives?
Answer:
Contradictions often arise from structural nuances (e.g., methoxy vs. chloro substituents). A systematic approach includes:
Comparative SAR studies : Testing analogs (e.g., replacing 2-methoxyphenoxy with 4-methoxyphenoxy) to isolate substituent effects on receptor binding .
Binding assays : Surface plasmon resonance (SPR) or ITC quantifies affinity differences (e.g., ΔG changes ±1.5 kcal/mol for minor substituent variations) .
Computational docking : MD simulations (e.g., using AutoDock Vina) reveal steric clashes caused by ortho-methoxy groups in certain protein pockets .
Metabolic profiling : LC-MS identifies degradation products that may mask true activity in vitro .
Advanced: How can researchers validate target engagement in cellular assays for this compound?
Answer:
Fluorescent tagging : Conjugating a BODIPY fluorophore to the benzamide core enables live-cell imaging to track subcellular localization (e.g., cytoplasmic vs. nuclear accumulation) .
Knockdown/rescue experiments : CRISPR-Cas9 knockout of putative targets (e.g., COX-2) followed by compound treatment assesses dependency on specific pathways .
Thermal shift assays : Monitoring protein melting temperature shifts (+ΔTm ≥2°C) confirms direct binding to purified enzymes .
Competitive ELISA : Using biotinylated probes to measure displacement IC50 values in receptor-rich lysates .
Basic: What analytical techniques are critical for purity assessment prior to in vivo studies?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection (254 nm) and ESI-MS confirm molecular ion peaks (e.g., m/z 395.4 [M+H]⁺) and detect impurities (<0.5%) .
- Elemental analysis : C, H, N percentages must align with theoretical values within ±0.3% .
- TGA/DSC : Thermal stability profiles (decomposition >200°C) ensure suitability for long-term storage .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Answer:
Challenges :
- Azide intermediates pose explosion risks at scale.
- Low solubility of benzamide derivatives complicates mixing.
Solutions : - Flow chemistry : Continuous processing minimizes azide accumulation and improves safety .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes for cyclization steps) .
- Co-solvent systems : DMSO/water mixtures enhance solubility without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
